molecular formula C24H21ClN4O2S2 B2470437 4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1207006-92-5

4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2470437
CAS RN: 1207006-92-5
M. Wt: 497.03
InChI Key: BCHJYHQGHGADND-UHFFFAOYSA-N
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Description

4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The chemical compound 4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide and its derivatives have been the subject of research due to their potential in various scientific applications. One area of focus is the synthesis and mass spectral fragmentation patterns of related thiazole and imidazolidine derivatives. These compounds are synthesized through cyclization processes involving specific precursors and reagents, leading to a variety of derivatives with potentially useful biological properties. For instance, reaction of certain imidazolidine compounds with hydrazine hydrate and acetic anhydride yields derivatives with modified functional groups, offering a pathway for the creation of compounds with tailored chemical properties (Mohamed, Unis, & El-Hady, 2006).

Antitumor Activity

Research into imidazole derivatives, including those structurally related to this compound, has revealed their potential antitumor activity. Specific bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for antitumor drug development. These structures are intriguing for both the synthesis of new antitumor drugs and the exploration of compounds with diverse biological properties, highlighting the potential of imidazole derivatives in cancer therapy research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antimicrobial and Antiulcer Applications

Further research into substituted imidazole and thiophene derivatives has explored their potential for antimicrobial and antiulcer applications. Synthesis routes for new imidazo[1,2-a]pyridines substituted at specific positions have been developed, aiming at potential antisecretory and cytoprotective antiulcer agents. Although some derivatives did not show significant antisecretory activity, they exhibited notable cytoprotective properties, suggesting a potential role in the development of new antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

properties

IUPAC Name

4-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c25-21-6-2-1-4-18(21)14-27-22(30)16-33-24-26-11-12-29(24)19-9-7-17(8-10-19)23(31)28-15-20-5-3-13-32-20/h1-13H,14-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHJYHQGHGADND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.